1-(cyclopropanesulfonyl)-4-[(4-methylphenyl)methyl]-1,4-diazepane

Catalog No.
S6726606
CAS No.
2549033-07-8
M.F
C16H24N2O2S
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(cyclopropanesulfonyl)-4-[(4-methylphenyl)methyl...

CAS Number

2549033-07-8

Product Name

1-(cyclopropanesulfonyl)-4-[(4-methylphenyl)methyl]-1,4-diazepane

IUPAC Name

1-cyclopropylsulfonyl-4-[(4-methylphenyl)methyl]-1,4-diazepane

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C16H24N2O2S/c1-14-3-5-15(6-4-14)13-17-9-2-10-18(12-11-17)21(19,20)16-7-8-16/h3-6,16H,2,7-13H2,1H3

InChI Key

IOTQVKALPNLOPO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2CCCN(CC2)S(=O)(=O)C3CC3

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCN(CC2)S(=O)(=O)C3CC3

The exact mass of the compound 1-(cyclopropanesulfonyl)-4-[(4-methylphenyl)methyl]-1,4-diazepane is 308.15584919 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Cyclopropanesulfonyl)-4-[(4-methylphenyl)methyl]-1,4-diazepane is a synthetic organic compound characterized by a diazepane ring, which consists of two nitrogen atoms separated by four carbon atoms. This compound features a cyclopropanesulfonyl group and a 4-methylphenylmethyl substituent. The molecular formula of this compound is C16H24N2O2SC_{16}H_{24}N_{2}O_{2}S, with a molecular weight of 308.4 g/mol. Its unique structure, which combines a cyclic sulfonyl moiety with a diazepane framework, suggests potential for diverse biological activities and applications in medicinal chemistry.

  • Unknown: There is no scientific research available on the mechanism of action of this compound.
  • Unknown: Due to the absence of research, information on safety hazards associated with this compound, including toxicity, flammability, and reactivity, is not available.

The chemical reactivity of 1-(cyclopropanesulfonyl)-4-[(4-methylphenyl)methyl]-1,4-diazepane primarily involves nucleophilic substitution reactions due to the presence of the sulfonyl group. The diazepane ring can undergo various transformations, including:

  • Formation of the Diazepane Ring: Typically synthesized through cyclization reactions involving suitable precursors such as diamines and dihalides.
  • Alkylation Reactions: The attachment of the 4-methylphenylmethyl group may occur via nucleophilic substitution with a suitable alkyl halide under basic conditions.

Further studies are necessary to elucidate specific decomposition pathways and other potential reactions involving this compound.

The synthesis of 1-(cyclopropanesulfonyl)-4-[(4-methylphenyl)methyl]-1,4-diazepane typically involves several steps:

  • Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.
  • Attachment of the 4-Methylphenylmethyl Group: This step involves alkylation using a 4-methylbenzyl halide under nucleophilic substitution conditions.

Optimized reaction conditions, such as specific catalysts and temperature control, can enhance yield and purity during synthesis.

The compound has promising applications in various fields:

  • Medicinal Chemistry: Investigated for its potential as a pharmaceutical agent targeting specific biological pathways.
  • Organic Synthesis: Serves as a building block for synthesizing more complex molecules.
  • Material Science: Potential use in developing specialty chemicals with unique properties.

Research continues to explore its full range of applications in drug development and other industrial sectors.

Several compounds share structural characteristics with 1-(cyclopropanesulfonyl)-4-[(4-methylphenyl)methyl]-1,4-diazepane. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesNotable Activities
1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]-1,4-diazepaneSimilar diazepane core; different phenyl substitutionAntimicrobial and anticancer potential
1-(Cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepaneDiazepane ring; ethyl group vs. methyl groupPotential sedative effects
1-(Cyclopropanesulfonyl)-3-(p-tolyl)-piperidinePiperidine instead of diazepaneAnalgesic properties

The unique combination of the cyclopropanesulfonyl group and the specific phenyl substituent in 1-(cyclopropanesulfonyl)-4-[(4-methylphenyl)methyl]-1,4-diazepane may confer distinct biological properties compared to these similar compounds .

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

308.15584919 g/mol

Monoisotopic Mass

308.15584919 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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